Head-to-Head MCT1 Inhibitory Potency: 4-Fluorophenyl Substituent Drives Over 9-Fold Weaker Inhibition Relative to the Reference Inhibitor in A-549 Cells
In a functional 3-BP cell viability assay using MCT1-expressing A-549 human lung carcinoma cells, the critical 4-fluorophenyl substituent present on this compound's core scaffold conferred an IC50 of 793 ± 138 nM for MCT1 transport inhibition. This represents a dramatic drop in potency compared to the reference inhibitor 8 (IC50 = 87.2 ± 3.5 nM; 9.1-fold decrease) and the unsubstituted phenyl analog 17 (IC50 = 314 ± 47 nM; 2.5-fold decrease) when evaluated in the same assay under identical conditions [1]. The article explicitly notes that the 4-fluorophenyl analog constitutes an anomalous SAR data point, as all other para-substitutions surveyed (e.g., 4-methyl, 4-methoxy, 4-chloro, 4-bromo) resulted in significantly improved MCT1 blockade. This unique potency profile for the 4-fluorophenyl variant makes the compound a valuable negative-control tool compound or a selectivity probe when validating novel chemotypes for MCT1 dependency.
| Evidence Dimension | MCT1-mediated lactate transport inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 793 ± 138 (4-fluorophenyl analog) |
| Comparator Or Baseline | Reference inhibitor 8: 87.2 ± 3.5; Analog 17 (phenyl): 314 ± 47; Analog 24 (4-methoxyphenyl): 81.0 ± 4; Analog 30 (5-methyl-2-pyridyl): 82.3 ± 4.4 |
| Quantified Difference | 9.1-fold weaker vs reference 8; 2.5-fold weaker vs phenyl analog; 9.8-fold weaker vs 4-methoxyphenyl; 9.6-fold weaker vs 5-methyl-2-pyridyl |
| Conditions | 3-BP cell viability functional assay; MCT1-expressing A-549 human lung carcinoma cells; IC50 ± SEM from at least 3 independent experiments |
Why This Matters
This uniquely attenuated MCT1 inhibition profile compared to its close chemical neighbors provides scientists with a well-characterized low-potency probe for delineating MCT1-dependent versus MCT1-independent cellular readouts, a critical asset for phenotypic assay deconvolution.
- [1] Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). J Med Chem. 2023;66(1):657–676. doi:10.1021/acs.jmedchem.2c01612 View Source
